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Ring-opened 7-(2-hydroxyethyl)guanine - 131478-95-0

Ring-opened 7-(2-hydroxyethyl)guanine

Catalog Number: EVT-1207520
CAS Number: 131478-95-0
Molecular Formula: C7H11N5O3
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ring-opened 7-(2-hydroxyethyl)guanine is a modified nucleobase resulting from the reaction of guanine with ethylene oxide, leading to the formation of a hydroxyethyl adduct. This compound is significant in the study of DNA damage and repair mechanisms, particularly in relation to the mutagenic effects of alkylating agents. Its presence in human DNA has been linked to exposure to various environmental and industrial chemicals, making it a relevant subject in toxicology and carcinogenesis research.

Source

The primary source of ring-opened 7-(2-hydroxyethyl)guanine is ethylene oxide, a chemical widely used in the production of antifreeze and as a sterilizing agent. The reaction between ethylene oxide and nucleic acids leads to the formation of this compound, which can subsequently induce mutations during DNA replication.

Classification

Ring-opened 7-(2-hydroxyethyl)guanine falls under the category of alkylated nucleobases. It is classified as a DNA adduct, specifically an N7-alkyl guanine derivative, which can disrupt normal base pairing and lead to mutations.

Synthesis Analysis

Methods

The synthesis of ring-opened 7-(2-hydroxyethyl)guanine typically involves the reaction of guanine with ethylene oxide under controlled conditions. The process can be summarized as follows:

  1. Reagent Preparation: Guanine is dissolved in a suitable solvent, often at a basic pH to facilitate the reaction.
  2. Reaction Conditions: Ethylene oxide is introduced to the solution, usually at elevated temperatures (around 37°C) for several hours.
  3. Product Isolation: The reaction mixture is then subjected to purification techniques such as high-performance liquid chromatography (HPLC) to isolate the ring-opened product from unreacted starting materials and side products.

Technical Details

The reaction mechanism involves the nucleophilic attack of guanine's N7 nitrogen on the epoxide group of ethylene oxide, leading to ring opening and formation of the hydroxyethyl adduct. The resulting compound can exist in various tautomeric forms due to proton transfer within the molecule.

Molecular Structure Analysis

Structure

The molecular structure of ring-opened 7-(2-hydroxyethyl)guanine features a hydroxyethyl group attached to the N7 position of guanine. This modification alters its hydrogen bonding capabilities and steric properties compared to unmodified guanine.

Data

  • Molecular Formula: C8_8H10_10N4_4O3_3
  • Molecular Weight: 198.19 g/mol
  • Structural Representation: The compound retains the purine base structure with modifications at the N7 position.
Chemical Reactions Analysis

Reactions

Ring-opened 7-(2-hydroxyethyl)guanine can undergo several chemical reactions:

  1. Hydrolysis: Under physiological conditions, it can hydrolyze back to guanine or further react with other nucleophiles.
  2. Depurination: The stability of the N7 bond can lead to depurination, resulting in abasic sites in DNA.
  3. Formation of Other Adducts: It can react with other electrophiles or participate in rearrangements leading to various derivatives.

Technical Details

The reactivity profile indicates that ring-opened 7-(2-hydroxyethyl)guanine is chemically unstable, exhibiting half-lives that vary significantly depending on environmental conditions (e.g., pH, temperature). For example, its half-life in double-stranded DNA has been reported to range from hours to days under physiological conditions .

Mechanism of Action

Process

The mechanism by which ring-opened 7-(2-hydroxyethyl)guanine induces mutagenesis involves its incorporation into DNA during replication. This incorporation can lead to mispairing during subsequent rounds of DNA synthesis, resulting in point mutations.

Data

Experimental studies have shown that cells exposed to alkylating agents exhibit increased levels of this adduct, correlating with heightened mutation rates . The presence of this adduct has been linked to various forms of cancer due to its ability to disrupt normal cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for nucleobases.

Chemical Properties

  • Stability: Sensitive to hydrolysis and depurination, particularly under alkaline conditions.
  • Reactivity: Can react with other electrophiles or undergo further modifications depending on environmental factors.
Applications

Scientific Uses

Ring-opened 7-(2-hydroxyethyl)guanine serves as an important biomarker for assessing exposure to alkylating agents in environmental studies. Its measurement in biological samples aids in understanding DNA damage mechanisms and evaluating potential carcinogenic risks associated with chemical exposure.

Additionally, it is used in research focused on DNA repair pathways, helping scientists elucidate how cells respond to DNA damage caused by environmental factors or therapeutic agents. Understanding its role in mutagenesis contributes valuable insights into cancer biology and toxicology.

Chemical Characterization of Ring-Opened 7-(2-Hydroxyethyl)Guanine

Structural Identification and Isomerism

Molecular Configuration and Rotameric Forms

Ring-opened 7-(2-hydroxyethyl)guanine, systematically named N5-(2-hydroxyethyl)-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, is formed via imidazole ring opening of the initial N7-(2-hydroxyethyl)guanine (N7-HEG) DNA adduct. This transformation occurs under physiological conditions due to the inherent instability of the positively charged N7-alkylguanine, which facilitates nucleophilic attack at the C8 position. The ring-opened structure exists as a mixture of rotamers arising from hindered rotation around two bonds:

  • C5–N5 bond: Restricted rotation generates syn and anti conformers relative to the pyrimidine ring.
  • N5–C(=O) bond: Rotation produces E (trans) and Z (cis) isomers of the formyl group relative to the N5–Cβ bond [7].

NMR studies reveal dynamic equilibrium between these rotamers, with relative abundances influenced by solvent polarity. In dimethyl sulfoxide-d₆, the Z rotamer predominates (88%), shifting to a 1:1 ratio in aqueous environments [4] [7]. This equilibrium is rapid (t₁/₂ ≈ 8 min at 37°C), complicating chromatographic separation and necessitating specialized analytical techniques like low-temperature NMR for characterization [4].

Table 1: Rotameric Forms of Ring-Opened 7-(2-Hydroxyethyl)Guanine

Rotamer TypeDefining BondConfigurationRelative Abundance (DMSO-d₆)Key NMR Features
Amide bondN5–C(=O)Z (cis)88%δH 7.61 ppm (formyl-H); NOE correlation to methyl-H
E (trans)12%δH 7.88 ppm (formyl-H); no NOE to methyl-H
C5–N5 bondC5–N5synVariableDependent on solvent polarity
antiVariableShifts toward 1:1 ratio in H₂O

α/β Anomerism and Furanose-Pyranose Isomerization

When the ring-opened adduct remains attached to the sugar moiety (as in N5-(2-hydroxyethyl)-FAPy-2′-deoxyribose), it exhibits complex carbohydrate isomerism. The ribose ring can spontaneously isomerize between furanose (5-membered) and pyranose (6-membered) forms. This equilibrium is acid-catalyzed and favored by alkyl substituents at the C4′ position, which sterically promote pyranose formation. For example, 4-C-hexylribofuranose undergoes pH-dependent isomerization to its pyranose analogue, establishing a 1:1 equilibrium ratio [3] [6].

Key evidence includes:

  • ¹H NMR coupling constants: Pyranose forms show J₁',₂' ≈ 7–9 Hz (characteristic of β-configured pyranoses), contrasting with furanose J₁',₂' < 5 Hz [6].
  • Mass spectrometry: Trimethylsilylated pyranose derivatives exhibit distinct fragmentation patterns, including ions at m/z M-133 and M-206 [6].
  • Chromatographic behavior: Pyranose isomers elute earlier than furanose forms in reversed-phase HPLC due to increased hydrophilicity [3].

Stability and Degradation Pathways

pH-Dependent Hydrolytic Ring-Opening Mechanisms

The rate of imidazole ring opening in N7-(2-hydroxyethyl)guanine adducts is governed by pH and the electronic properties of the alkyl group. Hydrolysis proceeds via three steps:

  • Nucleophilic addition: OH⁻ attacks C8 of guanine, forming a tetrahedral intermediate.
  • Ring opening: Cleavage of the C8–N9 bond yields an aminopyrimidine intermediate.
  • Proton transfer: Tautomerization generates the stable N5-formyl derivative [7] [10].

Glycidamide-derived adducts (with a terminal carbamoyl group) exhibit accelerated ring opening due to:

  • Electron-withdrawing effects: The carbamoyl group lowers the LUMO energy of the purine ring, enhancing nucleophilic attack at C8.
  • Hydrogen bonding stabilization: Transition states (TS2) are stabilized by 3 kcal/mol via intramolecular H-bonding between the carbamoyl group and migrating protons [10].

Table 2: Kinetic Parameters for Hydrolytic Ring Opening of N7-Alkylguanine Adducts

Adduct TypeAlkyl Group StructureRelative Rate (pH 8.0, 37°C)Activation Barrier (TS2, kcal/mol)Primary Rate-Determining Factor
N7-GA-dG−CH₂CH(OH)C(=O)NH₂1.0018.2Low LUMO energy; H-bond stabilization
N7-GO-dG−CH₂CH(OH)CH₂OH0.2521.5Moderate electron withdrawal
N7-EB-dG−CH₂CH(OH)CH₂CH₃0.1022.1Steric hindrance from ethyl group

Rate studies confirm alkaline conditions (pH > 8) favor ring opening (t₁/₂ < 12 min at pH 11), while acidic conditions promote depurination (t₁/₂ ≈ 70–190 h at pH 7.4) [5] [7].

Thermal and Oxidative Decomposition

Thermal degradation of ring-opened adducts follows first-order kinetics, with decomposition pathways including:

  • Deformylation: Loss of the formyl group above 60°C, yielding N⁵-(2-hydroxyethyl)-2,5,6-triamino-4-hydroxypyrimidine.
  • Oxidative scission: Radical-mediated cleavage of the formamido group under aerobic conditions, detected via LC-MS monitoring of m/z −30 (loss of CH₂O) fragments [7].

Activation energies (Eₐ) for thermal decomposition range from 85–100 kJ/mol, with Arrhenius plots showing increased degradation above 40°C. In contrast, the parent N7-(2-hydroxyethyl)guanine adduct undergoes rapid depurination at 37°C (t₁/₂ ≈ 50 h in duplex DNA), releasing N7-(2-hydroxyethyl)guanine (N7-HEGua) and leaving abasic sites [1] [5] [9]. Oxidative decomposition is catalyzed by transition metals (e.g., Fe²⁺/H₂O₂), generating 8-oxo-7,8-dihydroguanine derivatives identified via characteristic UV maxima at 290 nm [7].

Properties

CAS Number

131478-95-0

Product Name

Ring-opened 7-(2-hydroxyethyl)guanine

IUPAC Name

N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-N-(2-hydroxyethyl)formamide

Molecular Formula

C7H11N5O3

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C7H11N5O3/c8-5-4(12(3-14)1-2-13)6(15)11-7(9)10-5/h3,13H,1-2H2,(H5,8,9,10,11,15)

InChI Key

KUWUYPNCVMEKRB-UHFFFAOYSA-N

SMILES

C(CO)N(C=O)C1=C(N=C(NC1=O)N)N

Synonyms

ring-opened 7-(2-hydroxyethyl)guanine

Canonical SMILES

C(CO)N(C=O)C1=C(NC(=NC1=O)N)N

Isomeric SMILES

C(CO)N(C=O)C1=C(NC(=NC1=O)N)N

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